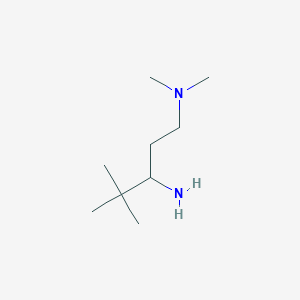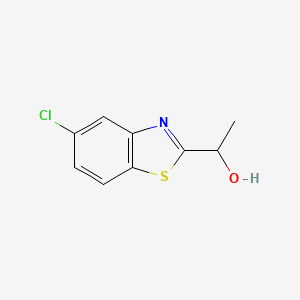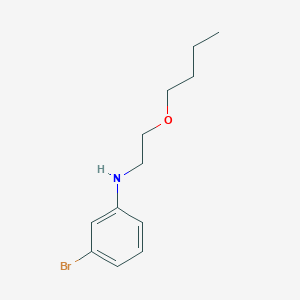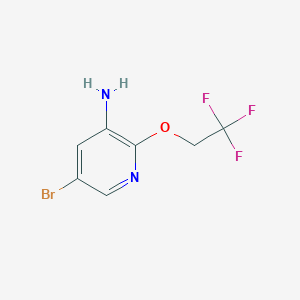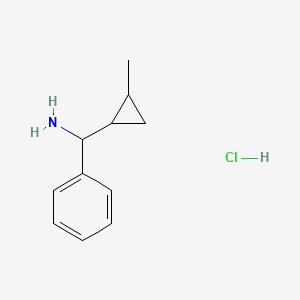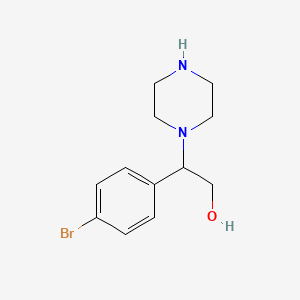![molecular formula C6H15NOS B1525496 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol CAS No. 1183574-06-2](/img/structure/B1525496.png)
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol
Overview
Description
“1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol” is a chemical compound with the molecular formula C6H15NOS . It is also known as "2-Propanol, 1-[(2-aminoethyl)thio]-2-methyl-" .
Molecular Structure Analysis
The molecular weight of “1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol” is 149.25 . The compound has a ChemSpider ID of 26055185 .Scientific Research Applications
1. Antiulcer Agent Development
A study by Sahoo and Subudhi (2014) involved the synthesis of compounds related to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, exploring their potential as antiulcer agents. These compounds were evaluated using in vivo models and in vitro experiments to understand their antiulcer action, highlighting the compound's potential in medical research (Sahoo & Subudhi, 2014).
2. Biofuel Production
Bastian et al. (2011) discussed the use of 2-methylpropan-1-ol, a compound structurally similar to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, in biofuel production. The study focused on engineering enzymes for efficient biofuel production under anaerobic conditions, demonstrating the compound's relevance in sustainable energy research (Bastian et al., 2011).
3. Antimalarial Activity
Research by Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols, which are chemically related to the compound . These were tested against malaria parasites, showing significant antimalarial activities. This highlights the compound's potential in developing new antimalarial drugs (Robin et al., 2007).
4. Biological Sulfonium Compound Research
Fontecave, Atta, and Mulliez (2004) studied S-adenosylmethionine, a biological sulfonium compound that is chemically related to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol. This research is significant in understanding the role of sulfonium compounds in various biological processes, including their role as a methyl donor (Fontecave, Atta, & Mulliez, 2004).
5. Novel Boracycles Synthesis
A study by Baum, Goldberg, and Srebnik (2006) involved the synthesis of novel boracycles using 2-amino-2-methylpropan-1-ol, which is structurally similar to the target compound. This research contributes to the field of organometallic chemistry and the development of new chemical compounds (Baum, Goldberg, & Srebnik, 2006).
properties
IUPAC Name |
1-(2-aminoethylsulfanyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(2,8)5-9-4-3-7/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQPMIJLEAOKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



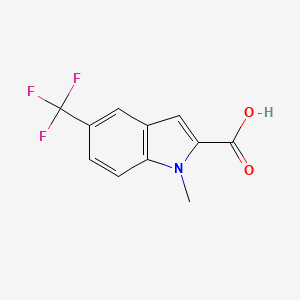
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
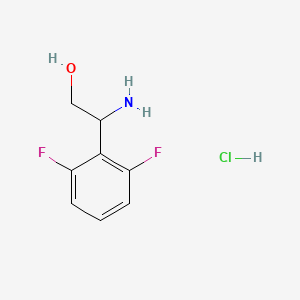

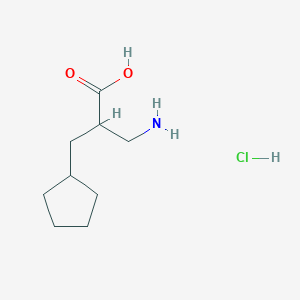
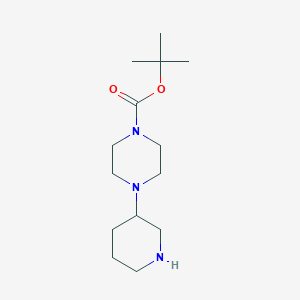
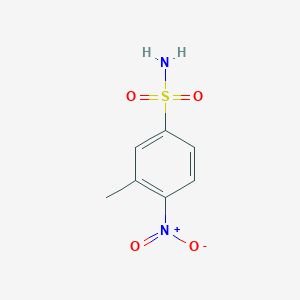
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)
